molecular formula C7H13NO2 B2547942 4-(Cyclopropylamino)oxolan-3-ol CAS No. 1178434-77-9

4-(Cyclopropylamino)oxolan-3-ol

Cat. No.: B2547942
CAS No.: 1178434-77-9
M. Wt: 143.186
InChI Key: KJIWFWRVARJDAR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclopropylamino)oxolan-3-ol typically involves the following steps:

    Cyclopropylamine Addition: The starting material, oxirane (ethylene oxide), is reacted with cyclopropylamine under controlled conditions to form the intermediate compound.

    Ring Closure: The intermediate undergoes a ring-closing reaction to form the oxolane ring, resulting in the formation of this compound.

The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts to facilitate the reaction. The temperature and pressure are carefully controlled to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclopropylamino)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxolane ring to other cyclic structures.

    Substitution: The cyclopropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted oxolanes.

Scientific Research Applications

4-(Cyclopropylamino)oxolan-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylamino)oxolan-3-ol involves its interaction with specific molecular targets and pathways. The cyclopropylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The oxolane ring provides structural stability and can participate in various chemical reactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclopropylamino)tetrahydrofuran-3-ol: Similar structure but with a tetrahydrofuran ring.

    4-(Cyclopropylamino)oxane-3-ol: Similar structure but with an oxane ring.

Uniqueness

4-(Cyclopropylamino)oxolan-3-ol is unique due to its specific combination of the cyclopropylamino group and the oxolane ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

4-(cyclopropylamino)oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c9-7-4-10-3-6(7)8-5-1-2-5/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIWFWRVARJDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2COCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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